Cystathionine
Cystathionine
Allocystathionine is a cysteine derivative.
Cystathionine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Cystathionine is an amino acid derivative that is an intermediate in the biosynthesis of cysteine. It is the product of the ligation of homocysteine and serine by cystathionine beta synthase.
Sulfur-containing amino acid formed as an intermediate in the conversion of METHIONINE to CYSTEINE.
Cystathionine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Cystathionine is an amino acid derivative that is an intermediate in the biosynthesis of cysteine. It is the product of the ligation of homocysteine and serine by cystathionine beta synthase.
Sulfur-containing amino acid formed as an intermediate in the conversion of METHIONINE to CYSTEINE.
Brand Name:
Vulcanchem
CAS No.:
535-34-2
VCID:
VC20769172
InChI:
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5?/m0/s1
SMILES:
C(CSCC(C(=O)O)N)C(C(=O)O)N
Molecular Formula:
C7H14N2O4S
Molecular Weight:
222.26 g/mol
Cystathionine
CAS No.: 535-34-2
Cat. No.: VC20769172
Molecular Formula: C7H14N2O4S
Molecular Weight: 222.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Allocystathionine is a cysteine derivative. Cystathionine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Cystathionine is an amino acid derivative that is an intermediate in the biosynthesis of cysteine. It is the product of the ligation of homocysteine and serine by cystathionine beta synthase. Sulfur-containing amino acid formed as an intermediate in the conversion of METHIONINE to CYSTEINE. |
|---|---|
| CAS No. | 535-34-2 |
| Molecular Formula | C7H14N2O4S |
| Molecular Weight | 222.26 g/mol |
| IUPAC Name | (2S)-2-amino-4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid |
| Standard InChI | InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5?/m0/s1 |
| Standard InChI Key | ILRYLPWNYFXEMH-ROLXFIACSA-N |
| Isomeric SMILES | C(CSCC(C(=O)O)N)[C@@H](C(=O)O)N |
| SMILES | C(CSCC(C(=O)O)N)C(C(=O)O)N |
| Canonical SMILES | C(CSCC(C(=O)O)N)C(C(=O)O)N |
| Appearance | Assay:≥95%A crystalline solid |
| Melting Point | 281 °C |
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